1-(1-methyl-1H-imidazol-4-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(1-methyl-1H-imidazol-4-yl)cyclobutane-1-carboxylic acid is a compound that features an imidazole ring fused with a cyclobutane ring and a carboxylic acid group. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-4-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with cyclobutanone in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(1-methyl-1H-imidazol-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-4-carboxylic acid: Similar structure but lacks the cyclobutane ring.
1-methyl-1H-imidazole-4-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
1-(1-methyl-1H-imidazol-4-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the imidazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1-methylimidazol-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-7(10-6-11)9(8(12)13)3-2-4-9/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
NVRAFNBVLBZHDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2(CCC2)C(=O)O |
Origin of Product |
United States |
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